molecular formula C18H16O3 B585801 Phenprocoumon-d5 CAS No. 121513-38-0

Phenprocoumon-d5

Cat. No. B585801
CAS RN: 121513-38-0
M. Wt: 285.354
InChI Key: DQDAYGNAKTZFIW-YQYLVRRTSA-N
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Description

Phenprocoumon-d5 is the labelled analogue of Phenprocoumon . Phenprocoumon is an anticoagulant drug used for the prevention of thrombosis . It is a coumarin derivative that acts as a long-acting oral anticoagulant .


Synthesis Analysis

Phenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . The pharmacokinetics are substantially less dependent on CYP2C9 activity or genotype than for other CYP2C9-metabolised VKAs . In addition to the known metabolites, 4′-, 6-, and 7-hydroxyphenprocoumon, two other monohydroxylated metabolites (M1 and M2) were detected in plasma and human liver microsomal incubations .


Molecular Structure Analysis

The molecular formula of Phenprocoumon-d5 is C18H11D5O3 . The mass transitions for phenprocoumon and its internal standard phenprocoumon-D5 are m/z 281.2 > 203.1 and 286.1 > 203.1, respectively .


Chemical Reactions Analysis

Phenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . The minor role of CYP2C9 in 4′-hydroxy-PPC formation and the effect of CYP2C9 genotype for (S)-6- and (S)-7-hydroxy-PPC were confirmed . M1 and M2 are formed highly stereoselectively, without dependence on CYP2C9 genotype .


Physical And Chemical Properties Analysis

Phenprocoumon has a molecular weight of 280.3178 . The molecular formula is C18H16O3 .

Scientific Research Applications

  • Pharmacokinetics and Enantioselective Analysis : Kammerer et al. (2004) developed an enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry method to quantify (R)- and (S)-phenprocoumon in human plasma, revealing details about its pharmacokinetics (Kammerer et al., 2004).

  • Genetic Influences on Metabolism : Botton et al. (2015) investigated how PPARA gene polymorphisms and the CYP3A4*22 allele are associated with phenprocoumon dose variability, highlighting the genetic influences on its metabolism (Botton et al., 2015).

  • Algorithm for Dose Prediction : In another study by Botton et al. (2014), the association of single nucleotide polymorphisms in various genes with the variance of weekly phenprocoumon dose was evaluated. This led to the development of an algorithm for dose prediction based on genetic and environmental factors (Botton et al., 2014).

  • Analytical Techniques for Identification : Pohl et al. (1975) synthesized phenprocoumon and its aromatic monohydroxylated derivatives, analyzing them using thin-layer chromatography, ultraviolet, and mass spectroscopy, contributing to analytical chemistry methods (Pohl et al., 1975).

  • Quantitative Analysis in Plasma : DeWolf and VanKempen (1976) developed a method for quantitatively analyzing phenprocoumon in human plasma using fluorescence densitometry, useful for therapeutic monitoring (DeWolf & VanKempen, 1976).

  • Toxicological Analysis in Case Studies : Riesselmann et al. (2009) reported on the necessity of toxicological analyses in cases of clotting abnormalities, using phenprocoumon as a case study (Riesselmann et al., 2009).

  • Stereospecific Pharmacokinetic Characterisation : Kammerer et al. (2005) investigated the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma, contributing to the understanding of its metabolic pathways (Kammerer et al., 2005).

  • Capillary Electrophoresis for Drug Analysis : Chankvetadze et al. (2001) studied the enantioseparation of phenprocoumon in capillary electrophoresis, demonstrating its application in analyzing patient urine samples (Chankvetadze et al., 2001).

  • Application in HIV Protease Inhibition : Turner et al. (1998) identified phenprocoumon as a template for inhibition of HIV protease, showcasing its potential use beyond anticoagulation (Turner et al., 1998).

Safety And Hazards

Phenprocoumon is toxic if swallowed, in contact with skin, or if inhaled . It causes damage to the blood . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAYGNAKTZFIW-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenprocoumon-d5

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